Cas no 1804861-48-0 (2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde)

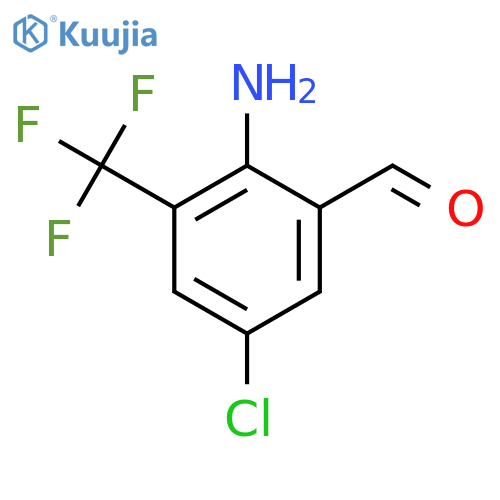

1804861-48-0 structure

商品名:2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde

CAS番号:1804861-48-0

MF:C8H5ClF3NO

メガワット:223.579611539841

CID:4794106

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde

-

- インチ: 1S/C8H5ClF3NO/c9-5-1-4(3-14)7(13)6(2-5)8(10,11)12/h1-3H,13H2

- InChIKey: YVVZADRDHCZWST-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=O)C(=C(C(F)(F)F)C=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 221

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 43.1

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000578-250mg |

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde |

1804861-48-0 | 97% | 250mg |

494.40 USD | 2021-05-31 | |

| Alichem | A014000578-500mg |

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde |

1804861-48-0 | 97% | 500mg |

806.85 USD | 2021-05-31 | |

| Alichem | A014000578-1g |

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde |

1804861-48-0 | 97% | 1g |

1,504.90 USD | 2021-05-31 |

2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1804861-48-0 (2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde) 関連製品

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量